CH-5137291
Overview
Description
CH5137291 is a novel androgen receptor pure antagonist that inhibits the nuclear translocation of androgen receptors. This compound has shown significant potential in the treatment of castration-resistant prostate cancer by inhibiting the growth of cancer cells that have become resistant to traditional therapies .
Preparation Methods
The synthesis of CH5137291 involves the design and optimization of dihydrotestosterone derivatives and nonsteroidal RU56187 derivatives. The synthetic route includes the incorporation of sulfonamide-substituted aryl compounds to improve metabolic stability and prevent the formation of dealkylated agonist metabolites . The production of CH5137291 has been optimized for oral activity and efficacy in various animal models, including rats, mice, monkeys, and dogs .
Chemical Reactions Analysis
CH5137291 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions involving sulfonamide groups are common in the synthesis of CH5137291.
Common reagents and conditions used in these reactions include sulfonamide-substituted aryl compounds, dihydrotestosterone derivatives, and nonsteroidal RU56187 derivatives. The major products formed from these reactions are stable metabolites that retain the antagonistic activity of CH5137291 .
Scientific Research Applications
CH5137291 has been extensively studied for its applications in various fields:
Chemistry: The compound’s unique structure and reactivity make it a valuable tool for studying androgen receptor antagonism.
Biology: CH5137291 has been used to investigate the mechanisms of androgen receptor signaling and its role in prostate cancer progression
Medicine: The primary application of CH5137291 is in the treatment of castration-resistant prostate cancer. .
Mechanism of Action
CH5137291 exerts its effects by inhibiting the nuclear translocation of androgen receptors. This prevents the receptors from activating gene transcription that promotes cancer cell growth. The compound acts as a pure antagonist on the transcriptional activity of wild-type and mutant androgen receptors, effectively blocking their function . The molecular targets of CH5137291 include the M895 residue of helix 12, which is crucial for the folding and activation of androgen receptors .
Comparison with Similar Compounds
CH5137291 is unique compared to other androgen receptor antagonists due to its pure antagonistic activity and lack of agonistic effects. Similar compounds include:
CH4933468: A nonsteroidal derivative with improved metabolic stability but limited antitumor activity.
CH5138514: Another derivative with similar properties but less efficacy in preclinical models.
CH5166623: A compound with comparable antagonistic activity but prone to forming agonist metabolites.
CH5137291 stands out due to its superior efficacy in inhibiting tumor growth and reducing prostate-specific antigen levels in preclinical models .
Properties
CAS No. |
1043446-39-4 |
---|---|
Molecular Formula |
C18H14F3N5O3S2 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
6-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]pyridine-2-sulfonamide |
InChI |
InChI=1S/C18H14F3N5O3S2/c1-17(2)15(27)25(11-7-6-10(9-22)12(8-11)18(19,20)21)16(30)26(17)13-4-3-5-14(24-13)31(23,28)29/h3-8H,1-2H3,(H2,23,28,29) |
InChI Key |
JIIHFLNYGVNTFP-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)N(C(=S)N1C2=NC(=CC=C2)S(=O)(=O)N)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Canonical SMILES |
CC1(C(=O)N(C(=S)N1C2=NC(=CC=C2)S(=O)(=O)N)C3=CC(=C(C=C3)C#N)C(F)(F)F)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CH-5137291; CH 5137291; CH5137291; UNII-A5ZX7J376H; A5ZX7J376H; CHEMBL1290098. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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